

Synonyms for 4-Nitrobenzotrifluoride like 1-Nitro-4-(trifluoromethyl)benzene

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Compound of Interest

Compound Name: 4-Nitrobenzotrifluoride

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An In-depth Technical Guide to 1-Nitro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Nitro-4-(trifluoromethyl)benzene, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical synonyms, physicochemical properties, relevant experimental protocols, and its role in the synthesis of the anti-cancer drug bicalutamide, including the associated androgen receptor signaling pathway.

Chemical Synonyms and Identification

1-Nitro-4-(trifluoromethyl)benzene is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms is provided below to aid in its identification across different databases and supplier catalogs.

Identifier Type	Value
IUPAC Name	1-nitro-4-(trifluoromethyl)benzene[1]
CAS Number	402-54-0[1][2]
EC Number	206-948-3[2]
Synonyms	4-Nitrobenzotrifluoride[2], p-Nitrobenzotrifluoride[1], 4-Nitro- α,α,α -trifluorotoluene[2], 4-(Trifluoromethyl)nitrobenzene[1], p-(Trifluoromethyl)nitrobenzene[1], Benzene, 1-nitro-4-(trifluoromethyl)-[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 1-Nitro-4-(trifluoromethyl)benzene is presented in the tables below. This data is essential for its handling, characterization, and use in chemical synthesis.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C7H4F3NO2	[1] [2]
Molecular Weight	191.11 g/mol	[1] [2]
Appearance	White to yellow crystalline powder, crystals, or crystalline mass. Can also appear as a thin, oily, straw-colored liquid. [3] [4]	[3] [4]
Melting Point	38-40 °C (lit.)	[2] [3]
Boiling Point	81-83 °C / 10 mmHg (lit.)	[2] [3]
Density	~1.4 g/cm ³ (estimate)	[3]
Flash Point	88 °C (190.4 °F) - closed cup	[2]
Solubility	Insoluble in water; soluble in methanol and other organic solvents like ethanol and ether. [4] [5] [6]	[4] [5] [6]

Spectroscopic Data

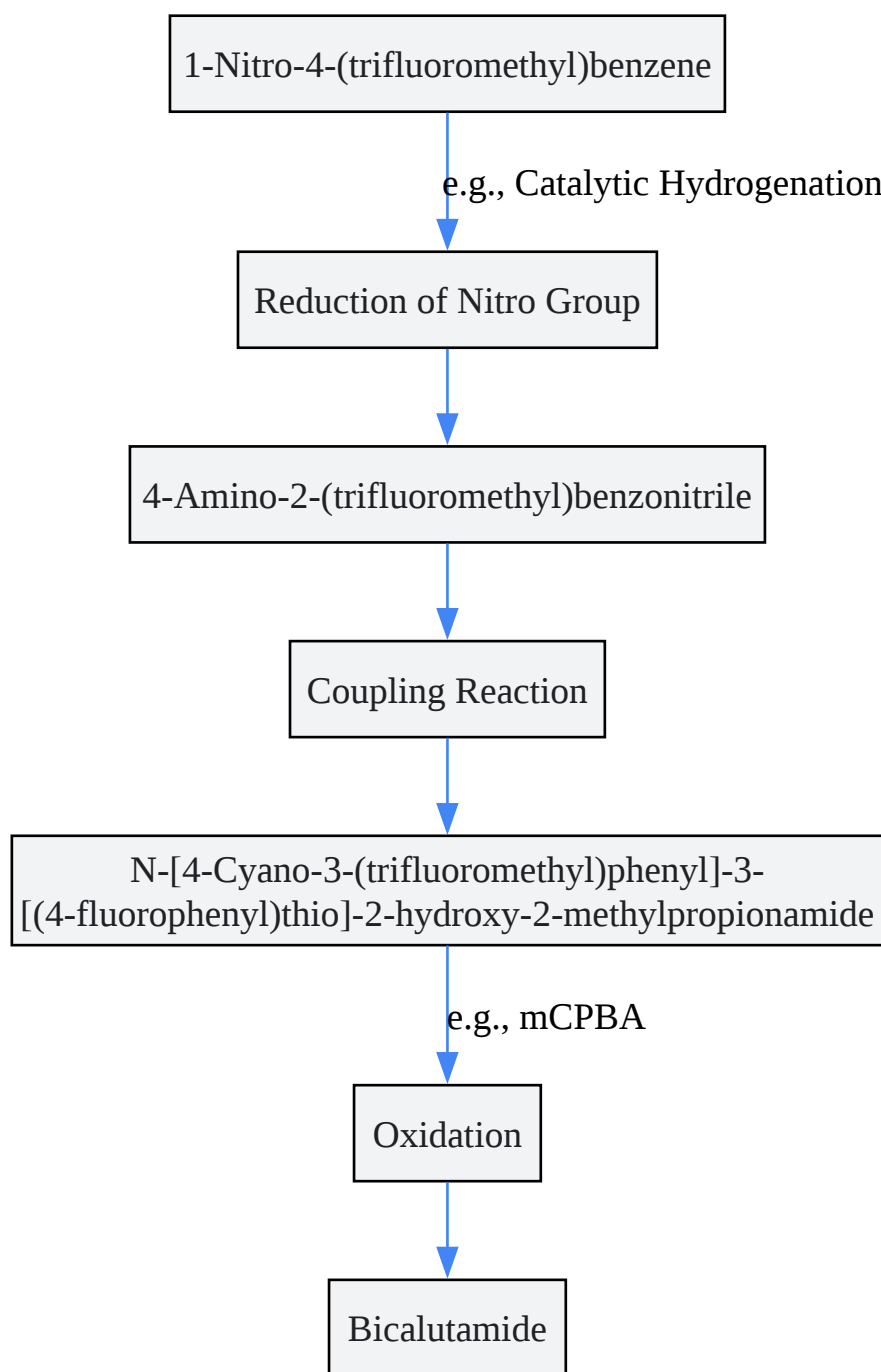
Spectroscopy Type	Key Features	Source
^1H NMR (400 MHz, CDCl_3)	δ 8.38 (d, J = 8.0 Hz, 2H), 7.86 (d, J = 8.0 Hz, 2H)	[7]
^{19}F NMR (376 MHz, CDCl_3)	δ -63.18 (s, 3F)	[7]
^{13}C NMR (100 MHz, CDCl_3)	δ 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 34.0 Hz), 122.1 (q, J = 272.0 Hz)	[7]
Infrared (IR)	Available through databases such as SpectraBase.	[8]
Mass Spectrometry (MS)	Available through databases such as SpectraBase.	[9]

Role in Drug Development: Synthesis of Bicalutamide

1-Nitro-4-(trifluoromethyl)benzene is a critical starting material in the synthesis of Bicalutamide, a non-steroidal anti-androgen medication primarily used to treat prostate cancer.[10] The trifluoromethyl group is a key pharmacophore that can enhance properties such as metabolic stability and binding affinity.[11] The synthetic route involves the reduction of the nitro group to an amine, which is a common and crucial transformation in the synthesis of many pharmaceuticals.

Synthetic Workflow from 1-Nitro-4-(trifluoromethyl)benzene to Bicalutamide

The following diagram illustrates the key steps in the synthesis of Bicalutamide, starting from 1-Nitro-4-(trifluoromethyl)benzene.



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Caption: Synthesis of Bicalutamide from 1-Nitro-4-(trifluoromethyl)benzene.

Experimental Protocols

Detailed methodologies for key transformations involving 1-Nitro-4-(trifluoromethyl)benzene are provided below.

Synthesis of 1-Nitro-4-(trifluoromethyl)benzene via Nitration

The synthesis of 1-Nitro-4-(trifluoromethyl)benzene is typically achieved through the nitration of benzotrifluoride. This electrophilic aromatic substitution reaction is highly regioselective due to the electron-withdrawing nature of the trifluoromethyl group, which directs the incoming nitro group to the meta position. However, to obtain the para isomer, specific reaction conditions are required.

Materials:

- Benzotrifluoride
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)

Procedure:

- A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.
- Benzotrifluoride is added dropwise to the cooled nitrating mixture under controlled temperature conditions to manage the exothermic reaction.
- The reaction mixture is stirred for a specified period to ensure complete reaction.
- The mixture is then carefully poured onto ice, and the crude product is separated.
- The organic layer is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid.
- The product is dried over an anhydrous drying agent (e.g., magnesium sulfate).
- Purification is achieved through distillation or recrystallization to yield 1-Nitro-4-(trifluoromethyl)benzene.

Note: The specific ratios of reagents, reaction times, and temperatures can be optimized to maximize the yield of the desired para-isomer.

Reduction of 1-Nitro-4-(trifluoromethyl)benzene to 4-Aminobenzotrifluoride

The reduction of the nitro group to an amine is a pivotal step in the synthesis of many pharmaceutical ingredients. Several methods are available for this transformation.

Method 1: Catalytic Hydrogenation

- Materials: 1-Nitro-4-(trifluoromethyl)benzene, a suitable solvent (e.g., ethanol, methanol), a catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide), and a hydrogen source (e.g., hydrogen gas).
- Procedure:
 - 1-Nitro-4-(trifluoromethyl)benzene is dissolved in the chosen solvent in a reaction vessel suitable for hydrogenation.
 - The catalyst is added to the solution.
 - The vessel is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
 - The reaction is stirred under a hydrogen atmosphere (at a specified pressure) until the starting material is consumed (monitored by TLC or GC).
 - Upon completion, the catalyst is removed by filtration through a pad of celite.
 - The solvent is removed under reduced pressure to yield 4-Aminobenzotrifluoride.

Method 2: Electrochemical Reduction

- A scalable and agent-free method for the reduction of nitrobenzotrifluorides has been developed using electrochemical synthesis.[\[12\]](#)
- Procedure Outline:
 - The electrolysis is performed in a divided cell with a suitable cathode (e.g., CuSn7Pb15) and anode.[\[12\]](#)

- The catholyte consists of 1-Nitro-4-(trifluoromethyl)benzene in a solvent mixture such as water/methanol with sulfuric acid as the electrolyte.[12]
- A constant current is applied to drive the reduction.[12]
- The resulting 4-aminobenzotrifluoride product can be isolated after the reaction.[12]

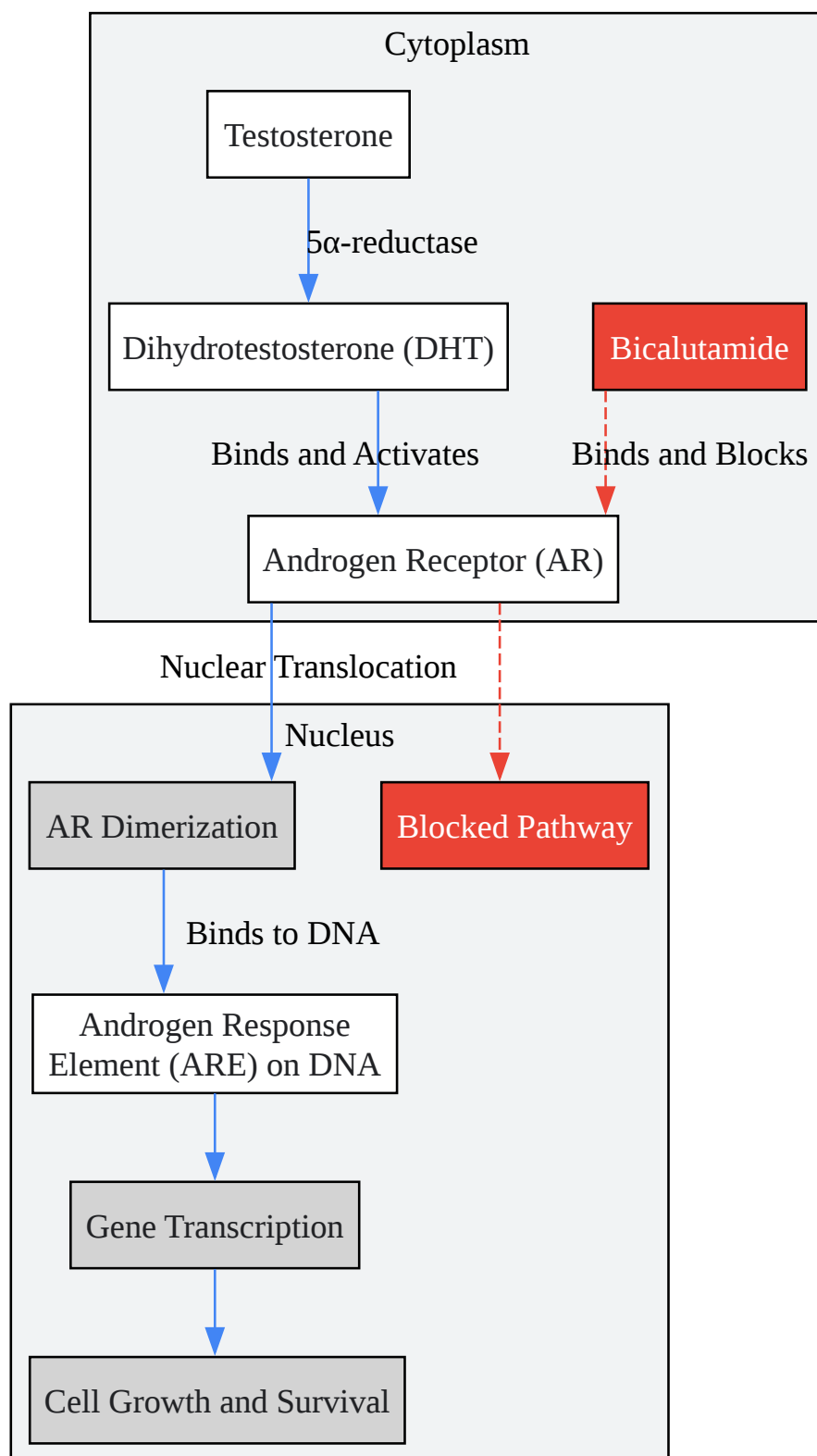
Biological Context: The Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism of Action

Prostate cancer growth is often dependent on androgen hormones, such as testosterone and dihydrotestosterone (DHT). These hormones exert their effects by binding to and activating the androgen receptor (AR), a transcription factor that regulates the expression of genes involved in cell growth and survival.[2][13]

Bicalutamide functions as a competitive antagonist of the androgen receptor.[5][14] It binds to the AR, preventing the binding of androgens. This blockade inhibits the downstream signaling cascade that promotes the growth of prostate cancer cells.[8][15]

Androgen Receptor Signaling Pathway and Inhibition by Bicalutamide

The following diagram illustrates the canonical androgen receptor signaling pathway and the inhibitory action of Bicalutamide.



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Caption: Androgen Receptor signaling and inhibition by Bicalutamide.

In this pathway, testosterone is converted to the more potent DHT, which then binds to the AR in the cytoplasm. This complex translocates to the nucleus, dimerizes, and binds to Androgen Response Elements on the DNA, leading to the transcription of genes that promote cell growth. Bicalutamide competitively binds to the AR, preventing its activation by DHT and subsequent nuclear translocation and gene transcription, thereby inhibiting tumor growth.[7][8]

Safety and Handling

1-Nitro-4-(trifluoromethyl)benzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

This technical guide provides a foundational understanding of 1-Nitro-4-(trifluoromethyl)benzene for professionals in research and drug development. The provided data and protocols are intended to support further investigation and application of this versatile chemical intermediate.

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